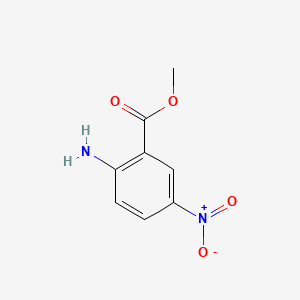

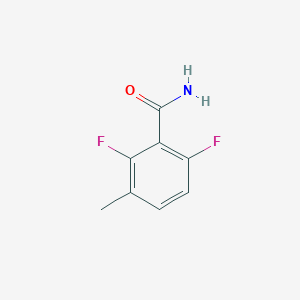

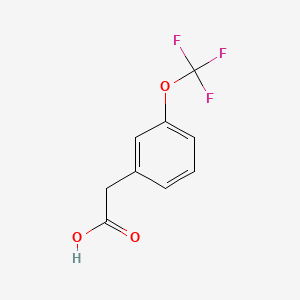

2,6-二氟-3-甲基苯甲酰胺

描述

2,6-Difluoro-3-methylbenzamide is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their synthesis, properties, and applications are extensively covered. The compound likely shares some chemical properties with 2,6-difluorobenzamide, which is mentioned as an essential intermediate in the synthesis of benzoyl urea insecticides .

Synthesis Analysis

The synthesis of 2,6-difluorobenzamide, a closely related compound, has been achieved through various methods. One approach involves the fluorization of 2,6-dichlorobenzonitrile followed by hydrolysis with hydrogen peroxide, yielding an overall product yield of 80.5% . Another method uses fluorization with DMF to obtain 2,6-difluorobenzonitrile, which is then converted to 2,6-difluorobenzamide by alkaline catalytic reaction . Additionally, a biocatalytic approach using Rhodococcus ruber CGMCC3090 resting cells has been shown to be highly chemoselective and efficient for producing 2,6-difluorobenzamide from 2,6-difluorobenzonitrile .

Molecular Structure Analysis

The molecular structure of related fluorinated benzamides can be characterized by conventional spectroscopic methods, such as 19F NMR spectroscopy, which reflects their crowded structures . X-ray crystallography has been used to investigate the molecular structures of certain derivatives, revealing unusually large bond angles around phosphorus atoms in the case of bis(phosphoryl) and bis(phosphonio) derivatives .

Chemical Reactions Analysis

Chemical reactions involving fluorinated benzamides often include nucleophilic substitution and redox processes. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . The redox properties of such compounds have been investigated through electrochemical measurements . Additionally, diverse transformations of 2-alkylthiobenzamides have been established to synthesize various heterocyclic compounds in the presence of Selectfluor .

Physical and Chemical Properties Analysis

The physical properties of 2,6-difluorobenzamide include a melting point range of 145.4-145.6 °C . The chemical properties are characterized by high reactivity towards nucleophilic agents and the ability to undergo selective C–S bond cleavage . The biocatalytic production of 2,6-difluorobenzamide features high yield, chemoselectivity, and environmental friendliness, making it suitable for industrial applications .

科学研究应用

抗菌应用

2,6-二氟-3-甲基苯甲酰胺因其在抗菌应用中的潜力而受到研究。Chiodini 等人(2015 年)的一项研究重点关注 3-取代的 2,6-二氟苯甲酰胺作为必需细菌细胞分裂蛋白 FtsZ 的抑制剂。他们的研究导致了具有有效抗葡萄球菌特性的化合物的鉴定,证明了 2,6-二氟-3-甲基苯甲酰胺在对抗细菌感染中的潜力 (Chiodini 等人,2015)。

合成与化学性质

李秀莲(2009 年)对 2,6-二氟苯甲酰胺的合成进行了研究,收率达到 80.5%。这项工作重点介绍了合成该化合物的化学过程,强调了其大规模生产的潜力 (李秀莲,2009)。

任浩明(2011 年)探索了 2,6-二氟苯甲酰胺的绿色制备技术,重点关注 2,6-二氟苯甲腈的水解动力学。该研究提供了对该化合物环境友好生产方法的见解 (任浩明,2011)。

分子研究与药物开发

Barbier 等人(2023 年)对 2,6-二氟-3-甲基苯甲酰胺进行了构象分析和分子对接研究,这提供了对它在抑制 FtsZ(一种在细菌细胞分裂中至关重要的蛋白质)中的作用的见解。这项研究对于开发新的抗菌药物具有重要意义 (Barbier 等人,2023)。

生化生产

郑飞杨等人(2018 年)报道了使用重组大肠杆菌生物催化剂有效生产 2,6-二氟苯甲酰胺,展示了一种创新的方法来生产这种化合物以用于工业应用 (郑飞杨等人,2018)。

农药工业应用

冯世龙(2006 年)描述了一种使用 2,6-二氟苯甲酰胺作为中间体的杀虫剂氟苯脲的新合成技术。这突出了它在生产重要的农业化学品中的作用 (冯世龙,2006)。

安全和危害

2,6-Difluoro-3-methylbenzamide is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

未来方向

The future directions of research on 2,6-Difluoro-3-methylbenzamide and similar compounds could involve further exploration of difluoromethylation processes . The invention of multiple difluoromethylation reagents has benefited this field of research . Additionally, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting area of research .

属性

IUPAC Name |

2,6-difluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFLDSNCRFCSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305260 | |

| Record name | 2,6-Difluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-methylbenzamide | |

CAS RN |

261763-36-4 | |

| Record name | 2,6-Difluoro-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)